molecular formula C20H18N4O3 B2469684 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide CAS No. 2097940-46-8

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide

Cat. No. B2469684
CAS RN: 2097940-46-8
M. Wt: 362.389
InChI Key: FDMJPZJVNVFKDT-HWKANZROSA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glucokinase Activation in Type 2 Diabetes Treatment

A study by Park et al. (2014) explored the potential of heteroaryl-containing benzamide derivatives, including a compound structurally similar to (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide, as glucokinase activators for treating type 2 diabetes. The compound exhibited significant glucose uptake in rat hepatocytes and reduced glucose levels in mice without causing hypoglycemia, suggesting a promising avenue for diabetes treatment research (Park et al., 2014).

Heterocyclic Compound Synthesis

Keshk (2004) reported on the synthesis of various benzofuran-based compounds, including derivatives similar to the subject compound. These chemical processes are fundamental in creating a range of heterocyclic compounds used in various scientific applications, like pharmaceuticals and agrochemicals (Keshk, 2004).

Novel Heterocycles for Potential Biomedical Applications

Darweesh et al. (2016) discussed the synthesis of benzothiazole- and benzimidazole-based heterocycles, which are structurally related to the compound . These heterocycles have potential applications in biomedical research, including drug development (Darweesh et al., 2016).

Development of Antimicrobial and Antifungal Agents

A study by Sayed et al. (2012) demonstrated the synthesis of benzimidazol-based pyrazolopyrimidine derivatives, which are structurally similar to the compound of interest. These derivatives showed significant antimicrobial and antifungal activities, highlighting their potential in developing new therapeutic agents (Sayed et al., 2012).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-24-12-16(11-23-24)17-8-15(6-7-21-17)10-22-20(25)5-3-14-2-4-18-19(9-14)27-13-26-18/h2-9,11-12H,10,13H2,1H3,(H,22,25)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMJPZJVNVFKDT-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide

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